

NH2-PEG4-COOMe structure and chemical properties

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Compound of Interest

Compound Name: NH2-PEG4-COOMe

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An In-depth Technical Guide to NH2-PEG4-COOMe

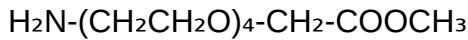
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **NH2-PEG4-COOMe**, also known as amino-PEG4-methyl ester. It details its chemical structure, physicochemical properties, and key applications in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Structure

NH2-PEG4-COOMe is a discrete polyethylene glycol (dPEG®) linker characterized by a primary amine (-NH2) group at one terminus and a methyl ester (-COOMe) group at the other, connected by a four-unit ethylene glycol chain. This defined structure provides predictable physicochemical properties, crucial for reproducible results in complex biological systems.

Molecular Structure:



The primary amine serves as a versatile nucleophile for conjugation, while the methyl ester offers a more stable carboxylate precursor that can be hydrolyzed to a carboxylic acid for

further reactions.[1][2] The PEG4 spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules.[3][4][5]

Physicochemical and Quantitative Data

The precise molecular weight and physical characteristics of **NH2-PEG4-COOMe** are essential for accurate stoichiometric calculations in conjugation reactions.

Table 1: Physicochemical Properties of **NH2-PEG4-COOMe**

Property	Value	Reference
CAS Number	1263044-69-4	[6]
Molecular Formula	C ₁₂ H ₂₅ NO ₆	[6]
Molecular Weight	279.33 g/mol	[7]
Appearance	Colorless to yellow oil/liquid	[8]
Purity	Typically ≥95%	[9]

| Storage Conditions | Store at -20°C, desiccated | [10] |

Table 2: Solubility Characteristics

Solvent	Solubility	Notes
Water	Soluble	The hydrophilic PEG chain imparts good aqueous solubility.[4]

| Organic Solvents (DMSO, DMF) | Soluble | Readily soluble in common organic solvents used for bioconjugation.[11] |

Chemical Properties and Reactivity

The utility of **NH2-PEG4-COOMe** lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies.

- Amine Group (-NH₂): The terminal primary amine is a strong nucleophile that readily reacts with electrophiles.[12] Common reactions include:
 - Amide Bond Formation: Reacts with activated carboxylic acids (e.g., NHS esters) or acyl chlorides to form stable amide bonds. This is a cornerstone of bioconjugation, often used to label proteins at lysine residues.[12][13] The optimal pH for this reaction is typically between 7.2 and 9.0.[12]
 - Reaction with Carbonyls: Can react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages.[14]
- Methyl Ester Group (-COOMe): The methyl ester is relatively stable but can be hydrolyzed to a carboxylic acid (-COOH) under basic conditions (e.g., using NaOH).[1][15] This unmasks a new reactive site, which can then be activated (e.g., with EDC/NHS) to react with another amine-containing molecule.[15][16] This two-step process is fundamental to its use in multi-step syntheses, such as in the construction of PROTACs.[8]

Applications in Bioconjugation and Drug Development

The unique properties of **NH₂-PEG4-COOMe** make it a valuable tool in several advanced applications.

- PROTAC Synthesis: **NH₂-PEG4-COOMe** is frequently used as a linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[17] The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[18][19]
- Antibody-Drug Conjugates (ADCs): The PEG spacer can improve the pharmacokinetic properties of ADCs by increasing solubility and stability.[3][20] The linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[3]
- General Bioconjugation (PEGylation): The attachment of PEG chains (PEGylation) to proteins, peptides, or small molecules can enhance their therapeutic properties.[12] Key

benefits include increased circulation half-life, improved stability against enzymatic degradation, and reduced immunogenicity.[4][12]

Experimental Protocols and Methodologies

Successful use of **NH2-PEG4-COOMe** requires careful control of reaction conditions. Below are generalized protocols for its application.

Protocol 1: General Amide Coupling to an NHS-Activated Molecule

This protocol describes the reaction of the amine group of **NH2-PEG4-COOMe** with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein or another linker).

- Reagent Preparation:
 - Dissolve the NHS-ester-activated molecule in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[11]
 - Dissolve **NH2-PEG4-COOMe** (typically a 1.1 to 1.5-fold molar excess) in the same solvent.
- Conjugation Reaction:
 - Add the **NH2-PEG4-COOMe** solution to the activated molecule solution.
 - If conjugating to a protein, the reaction is typically performed in a buffer at pH 7.2-8.0.[11]
 - Stir the reaction at room temperature for 2 hours to overnight.[15]
- Purification:
 - Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for biomolecules or reverse-phase HPLC for small molecules.[12][18]

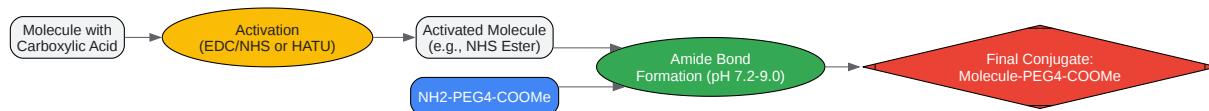
Protocol 2: Two-Step PROTAC Linker Synthesis

This protocol outlines a general strategy for using **NH2-PEG4-COOMe** to link an E3 ligase ligand and a target protein ligand.

- Step 1: Conjugation to E3 Ligase Ligand
 - Activate a carboxylic acid on the E3 ligase ligand using a coupling agent like HATU in the presence of a base (e.g., DIPEA) in anhydrous DMF.[8]
 - Add **NH2-PEG4-COOMe** to the activated ligand and stir to form the E3 Ligand-PEG4-COOMe intermediate.[8]
 - Purify the intermediate by chromatography.
- Step 2: Hydrolysis of the Methyl Ester
 - Dissolve the purified intermediate in a solvent mixture such as methanol and water.[8]
 - Add a base (e.g., LiOH or NaOH) and stir at room temperature to hydrolyze the methyl ester to a carboxylic acid.[8][15]
 - Neutralize the reaction and purify the E3 Ligand-PEG4-COOH product.
- Step 3: Conjugation to Target Protein Ligand
 - Activate the newly formed carboxylic acid using HATU/DIPEA.[8]
 - Add the amine-containing target protein ligand to complete the synthesis of the final PROTAC molecule.[8]
 - Purify the final PROTAC using reverse-phase HPLC.[18]

Visualized Workflows and Pathways

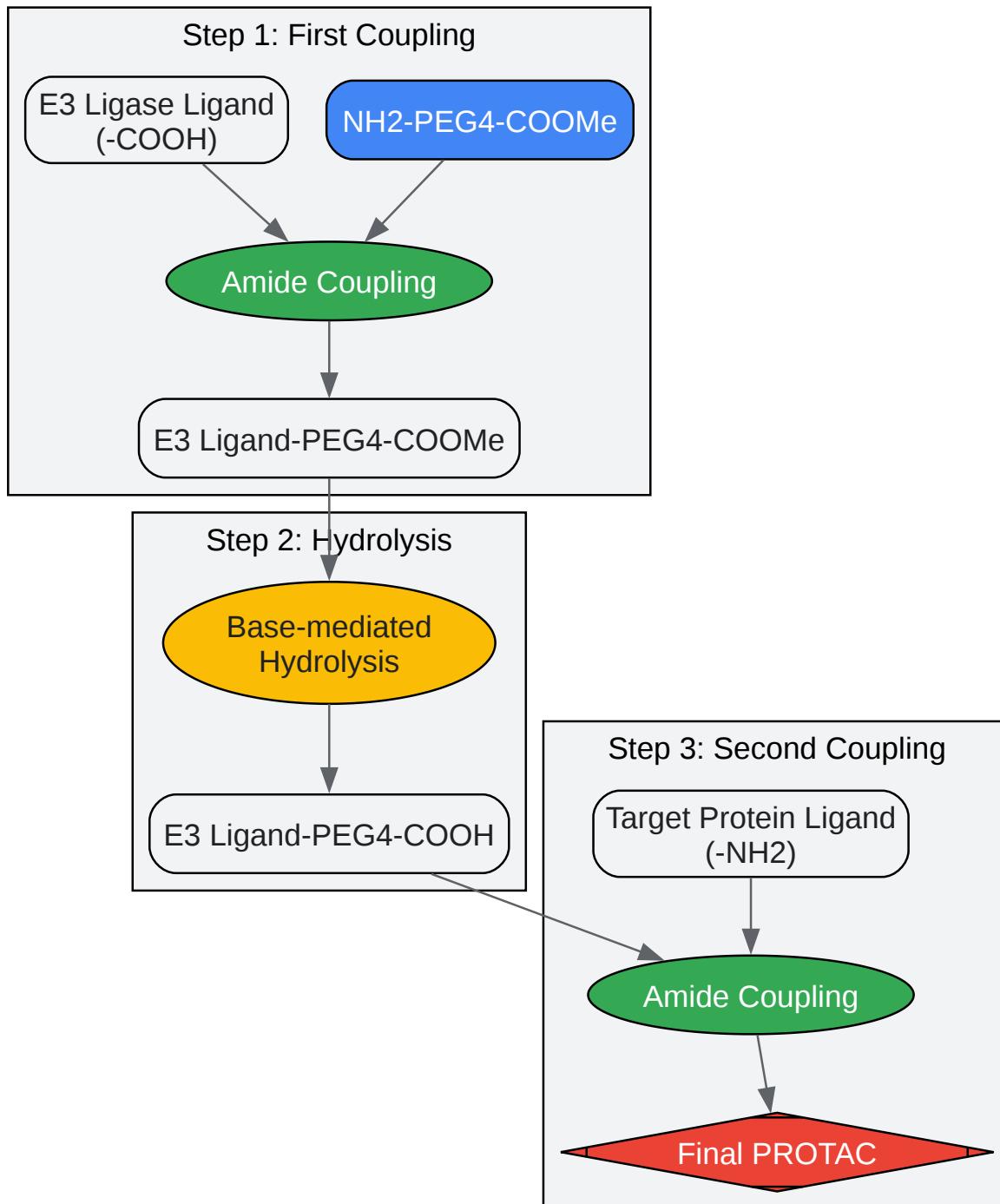
Diagram 1: General Amide Coupling Workflow



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A generalized workflow for activating a carboxylic acid and coupling it to **NH2-PEG4-COOMe**.

Diagram 2: PROTAC Synthesis Logical Flow

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A logical flow diagram illustrating the multi-step synthesis of a PROTAC using **NH2-PEG4-COOMe**.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. peg.bocsci.com [peg.bocsci.com]
- 7. NH2-PEG4-COOMe | 生化试剂 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NH2-PEG4-NH2 (Amino-PEG4-Amine, CAS: 68960-97-4) - Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

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